MAO-B Inhibitory Potency: Propylamine vs. Ethylamine Analog
2-(Quinolin-6-yloxy)-propylamine inhibits human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, as measured in a fluorescence-based kynuramine conversion assay after 20 minutes [1]. In contrast, the one-carbon-shorter analog 2-(quinolin-6-yloxy)ethan-1-amine (6-(2-aminoethoxy)quinoline) shows an MAO-B IC50 of 17,000 nM under comparable assay conditions (human membrane-bound MAO-B expressed in insect cell membranes, kynuramine to 4-hydroxyquinoline conversion) [2]. This represents a 25.5-fold difference in potency that is directly attributable to linker length.
| Evidence Dimension | MAO-B IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 666 nM |
| Comparator Or Baseline | 2-(Quinolin-6-yloxy)ethan-1-amine; IC50 = 17,000 nM |
| Quantified Difference | 25.5-fold lower IC50 (more potent) |
| Conditions | Fluorescence-based MAO-B kynuramine conversion assay; 20 min incubation. Target compound data from Northeast Ohio Medical University/ChEMBL; comparator data from Charles University/ChEMBL. |
Why This Matters
A 25.5-fold difference in enzymatic IC50 directly impacts the concentration needed to achieve target occupancy in cell-based or in vivo models, making the propylamine derivative the preferred choice for programs where MAO-B potency is a primary screening parameter.
- [1] BindingDB. (2013). BDBM50401986 (CHEMBL2203918): 2-(Quinolin-6-yloxy)-propylamine, MAO-B IC50 = 666 nM. Northeast Ohio Medical University / ChEMBL. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401986 View Source
- [2] BindingDB. (2020). BDBM50450822 (CHEMBL4216610): 6-(2-Aminoethoxy)quinoline, MAO-B IC50 = 17,000 nM. Charles University / ChEMBL. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
